6-ethyl-5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine
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Overview
Description
6-ethyl-5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, fluoro, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine involves multiple steps, starting from readily available precursors. One of the key intermediates in the synthesis is 6-ethyl-5-fluoro-4-hydroxypyrimidine. The synthetic route typically involves the following steps:
Formation of 2-fluoro-3-oxo ethyl valerate: This intermediate is synthesized using ethyl fluoroacetate and propionyl chloride under appropriate alkali conditions.
Cyclization: The 2-fluoro-3-oxo ethyl valerate undergoes cyclization with formamidine acetate to form 6-ethyl-5-fluoro-4-hydroxypyrimidine.
Substitution Reactions: The hydroxyl group in 6-ethyl-5-fluoro-4-hydroxypyrimidine is substituted with various groups to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound undergoes nucleophilic and electrophilic substitution reactions, particularly at the fluoro and piperidinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-ethyl-5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Chemistry: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-ethyl-5-fluoro-4-hydroxypyrimidine: A key intermediate in the synthesis of the target compound.
5-fluoro-4-quinazolone: Another fluorinated compound with a quinazoline ring.
Aminopyrimidine: A class of compounds with similar pyrimidine structures.
Uniqueness
6-ethyl-5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C21H24F2N6 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
6-ethyl-5-fluoro-N-[[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl]-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C21H24F2N6/c1-3-17-19(23)21(27-12-24-17)28(2)11-14-6-8-29(9-7-14)20-16-10-15(22)4-5-18(16)25-13-26-20/h4-5,10,12-14H,3,6-9,11H2,1-2H3 |
InChI Key |
MNIKTPMVKQNLNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F)F |
Origin of Product |
United States |
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